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methyl4-bromo-3H-indazole-7-carboxylate

Cat. No.: B12286572
M. Wt: 255.07 g/mol
InChI Key: HPCIVMQCKFDBDP-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Organic Synthesis and Chemical Research

Indazole, a bicyclic heterocyclic aromatic compound, is a cornerstone in modern organic synthesis and medicinal chemistry. exlibrisgroup.comnih.gov Its unique structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a versatile scaffold for developing novel compounds with a wide array of applications. nih.govresearchgate.net In chemical research, indazole derivatives are prized as building blocks for creating more complex molecules. bloomtechz.com Their ability to undergo various chemical reactions, such as substitution and coupling, allows chemists to modify the core structure with high selectivity, leading to a vast number of derivatives. researchgate.netbloomtechz.com

The significance of the indazole nucleus is particularly pronounced in pharmaceutical development. exlibrisgroup.comchemimpex.com A multitude of synthetic compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities. nih.govaustinpublishinggroup.com These activities include anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.gov For instance, drugs like Niraparib, an anticancer agent, and Pazopanib, a tyrosine kinase inhibitor, feature the indazole motif as a core structural element. nih.gov Beyond medicine, indazole derivatives are also explored in materials science for creating organic electronic materials and in agricultural chemistry for the development of agrochemicals. bloomtechz.comchemimpex.com The adaptability of the indazole ring system continues to fuel research, making it a subject of considerable interest for synthesizing new and effective chemical entities. exlibrisgroup.comaustinpublishinggroup.com

Structural Framework and Annular Tautomerism of the Indazole System

The fundamental structure of indazole consists of a benzene ring fused to a pyrazole ring, resulting in a ten-π electron aromatic system. researchgate.netnih.gov This bicyclic framework can be viewed as a benzo-fused pyrazole, and its chemical behavior reflects characteristics of both pyridine (B92270) and pyrrole. researchgate.netnih.gov

Overview of Methyl 4-bromo-3H-indazole-7-carboxylate within the Indazole Carboxylic Ester Family

Indazole carboxylic acids and their ester derivatives are an important subclass of the indazole family, often serving as key intermediates in the synthesis of more complex, biologically active molecules. chemimpex.comnih.gov The ester group can be strategically placed at various positions on the indazole scaffold, and its presence allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction. bloomtechz.com

Methyl 4-bromo-3H-indazole-7-carboxylate is a specific member of this family. Its structure features the core indazole nucleus substituted with a bromine atom at the 4-position and a methyl carboxylate group at the 7-position. The "3H" designation indicates the tautomeric form where the mobile proton is located on the carbon at position 3, which is a less common tautomer compared to the 1H and 2H forms. austinpublishinggroup.comchemicalbook.com The presence of the bromine atom and the methyl ester group provides two reactive sites for further synthetic transformations. For example, the bromine can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the ester can be hydrolyzed or converted to an amide.

While data specifically for the 3H-tautomer is scarce, its 1H-tautomer, Methyl 4-bromo-1H-indazole-7-carboxylate, is documented. The properties of these tautomers are intrinsically linked.

Properties of Methyl 4-bromo-1H-indazole-7-carboxylate

Property Value
CAS Number 2090174-42-6 bldpharm.com
Molecular Formula C₉H₇BrN₂O₂
Appearance Likely a solid at room temperature

| Function | Synthetic intermediate bldpharm.com |

This compound serves as a valuable building block for creating more elaborate indazole-based molecules for various research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O2 B12286572 methyl4-bromo-3H-indazole-7-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromo-3H-benzimidazole-4-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6(10)8-7(5)11-4-12-8/h2-4H,1H3,(H,11,12)

InChI Key

HPCIVMQCKFDBDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=CN2

Origin of Product

United States

Advanced Functionalization Reactions of Methyl 4 Bromo 3h Indazole 7 Carboxylate and Analogs

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position of methyl 4-bromo-3H-indazole-7-carboxylate is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the indazole core. rsc.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide or triflate. libretexts.org For analogs of methyl 4-bromo-3H-indazole-7-carboxylate, this reaction provides an efficient pathway to introduce aryl and heteroaryl groups at the C4-position. researchgate.net

Research on related 7-bromo-4-substituted-1H-indazoles has demonstrated the successful application of Suzuki-Miyaura coupling. nih.govrsc.org The optimization of these reactions often involves screening various palladium catalysts, bases, and solvents to achieve high yields. For instance, studies on the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid found that catalysts like Pd(dppf)Cl₂ in combination with a base such as cesium carbonate (Cs₂CO₃) in a solvent like DMF at elevated temperatures provided the desired arylated product in good yields. nih.gov The reaction is generally tolerant of various functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Indazole Scaffolds nih.gov
CatalystBaseSolventTemperatureTypical Yield
Pd(dppf)Cl₂Cs₂CO₃DMF100 °CModerate to Good
Pd(PPh₃)₄K₂CO₃Dioxane/H₂ORefluxGood to Excellent
Pd(OAc)₂ with ligand (e.g., SPhos)K₃PO₄Toluene80-110 °CGood

The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. youtube.com

Beyond the Suzuki reaction, the C4-bromo functionality is amenable to other transition metal-mediated couplings. researchgate.net These methods expand the range of possible modifications at this position.

Heck Coupling: This reaction allows for the introduction of vinyl substituents by coupling the bromo-indazole with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This provides a route to alkynylated indazoles through the coupling of the C4-bromo group with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes.

Copper-Catalyzed Arylation: In some cases, copper-based systems can be used as an alternative or complement to palladium for C-H arylation reactions, offering different selectivity profiles. nih.govnih.gov

These reactions collectively demonstrate that the C4-position of methyl 4-bromo-3H-indazole-7-carboxylate is a versatile anchor point for installing diverse carbon-based frameworks. researchgate.net

Regioselective N-Functionalization of the Indazole Nitrogen Atoms

Direct alkylation or acylation of the NH-free indazole ring typically results in a mixture of N1 and N2 substituted isomers. nih.gov The ratio of these isomers is highly dependent on the electronic and steric nature of substituents on the indazole core, as well as the reaction conditions employed. nih.govd-nb.info

The functionalization of the two nitrogen atoms in the indazole ring is a well-studied challenge. Generally, the N1-substituted product is thermodynamically more stable, while the N2-product may be favored kinetically. researchgate.net For methyl 4-bromo-3H-indazole-7-carboxylate, the presence of the electron-withdrawing methyl carboxylate group at the C7 position has a profound electronic influence on the regioselectivity of N-functionalization.

Studies on C7-CO₂Me substituted indazoles have shown that these substrates confer excellent N2 regioselectivity, often achieving ≥96% in favor of the N2 isomer under specific alkylation conditions. nih.govglobalauthorid.combeilstein-journals.org This is a significant finding, as it allows for predictable and high-yielding synthesis of the N2-functionalized isomer, which can be challenging to obtain with other substitution patterns. The N2 selectivity is attributed to electronic effects where the C7-ester group influences the charge distribution across the pyrazole (B372694) ring. researchgate.net

The outcome of N-functionalization can be precisely controlled by carefully selecting the reaction parameters. nih.govd-nb.info

Base and Solvent Effects: The choice of base and solvent system plays a critical role. A systematic study revealed that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) is a highly effective combination for promoting N-alkylation. beilstein-journals.orgresearchgate.net For substrates with a C7-CO₂Me group, like the title compound, this specific set of conditions strongly directs the alkylation to the N2 position. nih.govbeilstein-journals.org In contrast, different solvent and base combinations, such as using dimethyl sulfoxide (B87167) (DMSO), can alter the ion-pairing of the indazolide anion and change the N1/N2 ratio. nih.govd-nb.info

Reagent Control: Alternative strategies provide further control. The Mitsunobu reaction, which uses a phosphine (B1218219) and an azodicarboxylate to activate an alcohol for nucleophilic attack, has been shown to be highly N2-selective for related bromo-indazole carboxylates. nih.govbeilstein-journals.org This method provides an orthogonal approach to direct alkylation for achieving N2 substitution. nih.gov

Protecting Groups: While direct functionalization is often preferred, the use of protecting groups can offer an alternative route. For instance, temporary installation of a group at one nitrogen can block it, allowing for selective functionalization at the other, followed by deprotection.

Mechanistic studies suggest that for substrates containing an ester group, a non-covalent interaction, such as a hydrogen bond between the carbonyl oxygen and an intermediate species, can stabilize the transition state leading to the N2 product, thereby enhancing selectivity. wuxibiology.com

Table 2: Controlling N-Alkylation Regioselectivity in Indazole Analogs
Substrate SubstituentConditionsMajor IsomerReference
C7-CO₂MeNaH, Alkyl Halide, THFN2 (≥96%) nih.govbeilstein-journals.org
C3-tert-butylNaH, Alkyl Halide, THFN1 (>99%) nih.govbeilstein-journals.org
C5-bromo, C3-CO₂MeAlcohol, DIAD, PPh₃ (Mitsunobu)N2 nih.govbeilstein-journals.org
C5-bromo, C3-CO₂MeAlcohol, Cs₂CO₃N1 beilstein-journals.org

Transformations of the Carboxylic Ester Moiety

The methyl ester at the C7 position is another key functional group that can be readily transformed, providing access to other important classes of compounds such as carboxylic acids and amides. nih.govnih.gov These transformations are typically high-yielding and proceed under standard laboratory conditions.

Hydrolysis to Carboxylic Acid: The methyl ester can be easily hydrolyzed to the corresponding 1H-indazole-7-carboxylic acid. chemicalbook.com This is usually achieved by treatment with an aqueous base, such as lithium hydroxide (B78521) or sodium hydroxide, in a polar solvent like methanol (B129727) or THF, followed by acidic workup to protonate the carboxylate salt. researchgate.netnih.govnih.gov

Amidation to Amides: The resulting carboxylic acid is a versatile precursor for the synthesis of amides. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the carboxylic acid with ammonia (B1221849) or a primary/secondary amine to form the corresponding primary, secondary, or tertiary amide (carboxamide). The direct conversion from the ester to the amide is also possible but often requires harsher conditions. The synthesis of indazole-7-carboxamide derivatives has been documented in the chemical literature. nih.gov

Table 3: Common Transformations of the C7-Ester Functionality
Starting MaterialReactionReagentsProduct
Methyl 1H-indazole-7-carboxylateHydrolysis1. LiOH or NaOH (aq) 2. HCl (aq)1H-indazole-7-carboxylic acid
1H-indazole-7-carboxylic acidAmidationNH₃, Coupling Agent (e.g., HATU)1H-indazole-7-carboxamide

Functionalization at Other Positions of the Indazole Ring System

While the N1, N2, and C3 positions of the indazole ring are common sites for functionalization, significant research has also focused on modifying other positions of the heterocycle, such as C5, C6, and C7. These reactions are crucial for synthesizing diverse indazole derivatives with varied electronic and steric properties, which is of high interest for the development of new pharmacologically active compounds.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indazole core. nih.govrsc.org These methods offer an atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. nih.gov For instance, palladium and copper catalysts have been effectively used for the C-H arylation of both 1H- and 2H-indazoles. researchgate.net

Rhodium-catalyzed reactions have also been extensively explored for the synthesis and functionalization of indazoles. nih.gov These reactions often proceed through a C-H activation mechanism, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org For example, Rh(III)-catalyzed C-H activation has been utilized for the synthesis of substituted 1H-indazoles under mild conditions. nih.gov

The following subsections detail specific functionalization reactions at the C3, C5, C6, and C7 positions of the indazole ring system.

C3-Position Functionalization

The C3 position of the indazole ring can be functionalized through various methods, including halogenation, nitration, and C-H activation/coupling reactions. chim.it

Halogenation: The introduction of a halogen atom at the C3-position is a valuable transformation, as it provides a handle for further modifications via cross-coupling reactions. chim.it Iodination and bromination are the most common halogenation reactions at this position. chim.it

Nitration: The nitration of indazoles at the C3 position can be achieved using reagents like iron(III) nitrate. researchgate.net For example, the synthesis of 3,7-dinitro-1H-indazole has been reported from 7-nitroindazole. chim.it

C-H Activation/Coupling: Palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles has been achieved using an isocyanide insertion strategy, leading to the synthesis of diverse heterocyclic systems. acs.org Copper-catalyzed C-H allylation of 1H-indazoles has also been reported to proceed with high C3-selectivity. pnrjournal.com

C5, C6, and C7-Position Functionalization

Functionalization at the C5, C6, and C7 positions of the indazole ring often relies on directing group strategies in C-H activation reactions or on electrophilic aromatic substitution on appropriately substituted precursors.

C7-Olefination: A notable example of C7-functionalization is the olefination of 1H-indazoles. Using a carbamoyl (B1232498) directing group on the indazole nitrogen, a rhodium(III)-catalyzed C-H activation/alkenylation with acrylates can be directed to the C7 position with high regioselectivity. The reaction conditions for this transformation have been optimized, employing a [Cp*RhCl₂]₂ catalyst, a silver salt additive, and an acetate (B1210297) source in an alcohol solvent at elevated temperatures. mdpi.com However, the presence of a bromo group at the C6 position was found to negatively impact the reactivity, resulting in a low yield of the C7-alkenylated product. mdpi.com

Synthesis of Positional Isomers: The synthesis of specifically substituted indazoles, such as 6-fluoro and 7-fluoro analogs, often involves multi-step sequences starting from appropriately functionalized benzene (B151609) derivatives. For example, the synthesis of a 6-fluoroindazole involved the cyclization of a difluorobenzonitrile derivative. acs.org Similarly, a 7-fluoroindazole was prepared from a 2,3-difluoro-6-methoxybenzonitrile (B1308785) precursor. acs.org

The following table summarizes key research findings on the functionalization at various positions of the indazole ring.

PositionReaction TypeReagents and ConditionsStarting MaterialProductYield
C3NitrationFe(NO₃)₃, TEMPO, O₂2H-IndazolesC3-Nitro-2H-indazolesModerate to good
C3IodinationI₂, KOH, DMF6-Bromoindazole6-Bromo-3-iodoindazoleGood
C3BrominationNBS, MeCNIndazole3-BromoindazoleHigh
C7Olefination[Cp*RhCl₂]₂, AgSbF₆, AgOAc, BuOH, 80 °CN-carbamoyl-1H-indazoleC7-Alkenylated indazoleUp to 90%
C6SynthesisMulti-step synthesis from 3,5-difluoroanisole3,5-Difluoroanisole6-Fluoroindazole derivativeNot specified
C7SynthesisMulti-step synthesis from 2,3-difluoro-6-methoxybenzonitrile2,3-Difluoro-6-methoxybenzonitrile7-Fluoroindazole derivativeNot specified

Spectroscopic and Diffraction Based Structural Characterization of Methyl 4 Bromo 3h Indazole 7 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can map out the molecular framework and deduce the connectivity of atoms.

Proton and Carbon-13 NMR for Positional Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal information about adjacent nuclei.

For methyl 4-bromo-3H-indazole-7-carboxylate, the substituents on the indazole core—a bromine atom at position 4 and a methyl carboxylate group at position 7—create a distinct pattern of signals. The electron-withdrawing nature of the bromine atom and the carboxylate group influences the chemical shifts of the nearby aromatic protons and carbons. amazonaws.comrsc.orgwhiterose.ac.uk

Based on data from related indazole structures, the expected NMR data for methyl 4-bromo-3H-indazole-7-carboxylate can be predicted. amazonaws.comrsc.orgnih.gov The aromatic region of the ¹H NMR spectrum would likely show two doublets corresponding to the protons at positions 5 and 6 of the benzene (B151609) ring. The methyl protons of the ester group would appear as a sharp singlet, typically downfield due to the adjacent oxygen atom. In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and the methyl carbon. amazonaws.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-bromo-3H-indazole-7-carboxylate

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-3 ~8.2 (s) -
H-5 ~7.5 (d) ~124
H-6 ~7.9 (d) ~129
-OCH₃ ~3.9 (s) ~52
C-3 - ~145
C-3a - ~140
C-4 - ~115 (C-Br)
C-5 - ~124
C-6 - ~129
C-7 - ~122
C-7a - ~125

Note: These are predicted values based on analogous compounds and may vary in experimental conditions. 's' denotes a singlet and 'd' denotes a doublet.

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC) for Regioisomer Differentiation

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary to unambiguously assign all signals and confirm the specific arrangement of substituents (regioisomerism).

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For methyl 4-bromo-3H-indazole-7-carboxylate, a COSY spectrum would show a cross-peak between the protons at C-5 and C-6, confirming their ortho relationship on the benzene ring. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. It is particularly useful for determining stereochemistry and, in this case, could help confirm the 3H-tautomeric form by showing spatial correlations between the N-H proton and nearby protons on the indazole ring. amazonaws.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is crucial for placing substituents correctly. For instance, an HMBC spectrum would show a correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), as well as the C-7 carbon, confirming the attachment of the methyl carboxylate group at position 7. researchgate.net Correlations between the proton at C-6 and the carbons C-4, C-5, C-7, and C-7a would further solidify the structural assignment. researchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the confident determination of a compound's elemental formula by distinguishing it from other formulas with the same nominal mass. For methyl 4-bromo-3H-indazole-7-carboxylate (C₉H₇BrN₂O₂), HRMS would be used to validate its exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two major peaks separated by two mass units. researchgate.net

**Table 2: Predicted HRMS Data for Methyl 4-bromo-3H-indazole-7-carboxylate (C₉H₇BrN₂O₂) **

Ion Adduct Calculated m/z (for ⁷⁹Br) Calculated m/z (for ⁸¹Br)
[M+H]⁺ 254.9769 256.9749
[M+Na]⁺ 276.9588 278.9568

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For methyl 4-bromo-3H-indazole-7-carboxylate, the IR spectrum would display several characteristic absorption bands. rsc.org The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. researchgate.net The most prominent peak would likely be the C=O stretching vibration from the ester group, typically found around 1700-1730 cm⁻¹. libretexts.org Other significant absorptions would include C-O stretches from the ester, aromatic C-H and C=C stretching vibrations, and the C-Br stretch at lower frequencies. rsc.orgresearchgate.netchemicalbook.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
N-H (Indazole) Stretch 3100 - 3400 (broad)
C-H (Aromatic) Stretch 3000 - 3100
C-H (Methyl) Stretch 2850 - 3000
C=O (Ester) Stretch 1700 - 1730 (strong)
C=C (Aromatic) Stretch 1450 - 1600
C-O (Ester) Stretch 1100 - 1300

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C bonds of the aromatic ring, which often give strong Raman signals.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. jyu.fi This technique can unambiguously confirm the molecular connectivity, tautomeric form (1H, 2H, or 3H), and stereochemistry. researchgate.netresearchgate.net

An X-ray diffraction analysis of a suitable crystal of methyl 4-bromo-3H-indazole-7-carboxylate would provide detailed information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the indazole ring and substituents.

Tautomer Confirmation: The location of the hydrogen atom on one of the nitrogen atoms would definitively establish the 3H-indazole tautomer.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying intermolecular forces such as hydrogen bonding (e.g., between the N-H group of one molecule and the carbonyl oxygen of another) and π-π stacking interactions between the aromatic rings. nih.gov This information is crucial for understanding the physical properties of the solid material.

Although a specific crystal structure for this exact compound is not publicly available, the technique has been widely used to characterize other indazole derivatives, demonstrating its power in confirming their complex structures. jyu.finih.gov

Computational Chemistry and Mechanistic Insights into Methyl 4 Bromo 3h Indazole 7 Carboxylate Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of heterocyclic compounds like methyl 4-bromo-3H-indazole-7-carboxylate. DFT calculations allow for a deep understanding of molecular behavior at the quantum level, providing insights that are often difficult to obtain through experimental means alone. These computational methods are instrumental in predicting reactivity, reaction mechanisms, and various molecular properties with a high degree of accuracy. researchgate.netresearchgate.net

The electronic properties of a molecule are fundamental to its chemical reactivity. DFT calculations are frequently employed to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A high HOMO energy value suggests a good electron donor, whereas a low LUMO energy indicates a potent electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. researchgate.net For indazole derivatives, DFT computations have been used to identify compounds with significant energy band gaps, highlighting their distinct electronic characteristics. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Indazole Derivative This table presents theoretical data for a representative indazole structure, calculated using DFT methods similar to those found in the literature. The values illustrate the type of information generated for understanding electronic properties.

ParameterValueSignificance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates high kinetic stability and moderate reactivity. researchgate.net
Ionization Potential (I)6.5 eVThe energy required to remove an electron.
Electron Affinity (A)1.8 eVThe energy released when an electron is added.

DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the detailed analysis of reaction pathways, including the identification of intermediates, transition states, and the calculation of activation energies. For indazole derivatives, which are key building blocks in medicinal chemistry, understanding their reaction mechanisms is crucial for developing efficient synthetic routes. nih.govnih.gov

Transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation and cross-coupling reactions, are commonly used to functionalize the indazole core. nih.govresearchgate.net DFT studies can elucidate the step-by-step mechanism of these complex transformations. For example, calculations can model the initial C-H activation step, the formation of a metallacyclic intermediate, migratory insertion, and the final reductive elimination that yields the product. nih.gov By comparing the energy barriers of different potential pathways, chemists can predict the most likely mechanism and optimize reaction conditions to favor the desired outcome.

A significant challenge in the chemistry of indazoles is controlling regioselectivity, as reactions can occur at multiple positions on the bicyclic ring. DFT calculations can predict the most probable sites for electrophilic, nucleophilic, or radical attack. This is often achieved by analyzing reactivity indices derived from the calculations, such as Fukui functions and partial charges. researchgate.net For instance, in the functionalization of 4-substituted indazoles, DFT has been used to rationalize the observed regioselective C7-bromination. researchgate.net

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable form. nih.gov DFT calculations can quantify the energy difference between these tautomers, confirming the predominance of the 1H form under most conditions. This information is vital, as the tautomeric form can influence the molecule's biological activity and its reactivity in subsequent chemical transformations.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Indices, Partial Charges)

To quantify and predict the chemical reactivity of methyl 4-bromo-3H-indazole-7-carboxylate, various quantum chemical descriptors can be calculated using DFT. These indices provide a more nuanced view of reactivity than a simple analysis of frontier orbitals. researchgate.net

Partial Charges: The distribution of electron density within a molecule can be described by assigning partial charges to each atom. Regions with a significant negative charge are nucleophilic (prone to attack by electrophiles), while regions with a positive charge are electrophilic (prone to attack by nucleophiles). The molecular electrostatic potential (MEP) surface, which can be calculated via DFT, visually represents this charge distribution, highlighting the distinct electrical characteristics of the molecule. researchgate.net

Fukui Indices: Named after Nobel laureate Kenichi Fukui, these indices identify the most reactive sites in a molecule. substack.com They quantify the change in electron density at a specific atomic site when an electron is added to or removed from the system. There are three main types of Fukui functions:

f(+) : Predicts the site for a nucleophilic attack (where an electron is accepted into the LUMO).

f(-) : Predicts the site for an electrophilic attack (where an electron is donated from the HOMO).

f(0) : Predicts the site for a radical attack. Studies on related 4-substituted indazoles have used the electrophilicity index fk⁺ (a variant of the Fukui function) to show that the C7 position is highly prone to nucleophilic attack, explaining its selective functionalization in certain reactions. researchgate.netsubstack.com

Table 2: Global Reactivity Descriptors This table defines key descriptors and their significance in predicting molecular reactivity, based on concepts from DFT studies. researchgate.net

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (S)1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity of a species to accept electrons.

Theoretical Approaches to Understanding Intermolecular Interactions

The biological activity and solid-state properties of a molecule are governed by its intermolecular interactions. Computational methods provide powerful tools to analyze these non-covalent forces. For indazole derivatives, understanding interactions such as hydrogen bonding, π–π stacking, and halogen bonding is crucial for predicting crystal packing and ligand-receptor binding.

Computational Design Principles for Indazole Derivatives

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design of new therapeutic agents. For indazole derivatives, which are scaffolds for numerous potent enzyme inhibitors, computational design principles are widely applied. nih.govnih.gov

Structure-based drug design (SBDD) and computer-aided drug design (CADD) are key strategies. nih.gov These approaches use the three-dimensional structure of a target protein to design molecules that can bind with high affinity and selectivity. For example, novel indazole derivatives have been designed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus kinases (JAK) using these computational methods. nih.govnih.gov

The process typically involves:

Molecular Docking: Simulating the binding of a library of virtual or known indazole derivatives into the active site of a target protein to predict binding modes and affinities. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability and the nature of the intermolecular interactions. researchgate.net

Optimization: Modifying the lead compound based on computational insights to improve properties like potency, selectivity, and pharmacokinetic profile. This iterative process of design, synthesis, and testing is significantly accelerated by computational feedback. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural properties of a compound with its biological activity. For indazole derivatives, these studies have been crucial in identifying the key molecular features that govern their therapeutic effects.

Research on a series of indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy, highlights the importance of specific structural attributes. nih.gov Three-dimensional QSAR (3D-QSAR) models, including both Field and Gaussian-based approaches, have been developed to understand the structure-activity relationship of these inhibitors. nih.govtandfonline.com These models revealed that the steric and electrostatic fields around the indazole scaffold are critical determinants of their inhibitory potency. nih.govtandfonline.com

The contour maps generated from these 3D-QSAR studies provide a visual guide to the structural modifications that could enhance activity. nih.gov For instance, the models suggest that the strategic placement of bulky or non-bulky substituents and the introduction of electropositive or electronegative groups at specific positions on the indazole ring can significantly impact the compound's interaction with its target. tandfonline.com A Gaussian-based model for HIF-1α inhibition showed a strong correlation coefficient (r² = 0.8885), indicating a robust relationship between the structural features and the observed activity. tandfonline.com

Furthermore, QSAR studies on other indazole analogs, such as hexahydro-indazole derivatives with antimicrobial activity, have underscored the importance of topological parameters in defining their biological effects. nih.gov These findings collectively suggest that for methyl 4-bromo-3H-indazole-7-carboxylate, the bromine atom at the 4-position and the methyl carboxylate group at the 7-position are likely to play a significant role in its electronic and steric profile, thereby influencing its biological activity. The bromine atom, being an electronegative and bulky group, could be a key feature in its interaction with biological targets.

Table 1: Key Structural Features and Their Inferred Importance in Indazole Derivatives from QSAR Studies

Structural FeatureInferred Importance for Biological ActivitySupporting Evidence from Analogs
Indazole Core Essential scaffold for interaction with various biological targets.Foundational structure in studies on HIF-1α inhibitors and anti-inflammatory agents. nih.govnih.gov
Substituents on the Benzene (B151609) Ring Modulate steric and electrostatic properties, influencing binding affinity.3D-QSAR maps of HIF-1α inhibitors show the impact of substituent placement and nature. tandfonline.com
Bromine Atom Likely contributes to electronegativity and steric bulk, potentially forming halogen bonds or influencing overall conformation.Studies on bromoindole derivatives highlight the role of halogen atoms in binding interactions. d-nb.infotu.edu.iq
Carboxylate Group Can act as a hydrogen bond acceptor, influencing solubility and interaction with target residues.The presence of polar groups is often crucial for target recognition and binding.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as methyl 4-bromo-3H-indazole-7-carboxylate, and its biological target at an atomic level. These methods are invaluable for understanding the mechanism of action and for the rational design of new therapeutic agents.

Studies on various indazole derivatives have successfully employed these techniques to elucidate their binding modes with different enzymes and receptors. For example, molecular docking of substituted 4,5-dihydro-2H-indazole derivatives into the active site of the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs, revealed specific binding poses and interactions that correlate with their observed activity. nih.gov Similarly, in silico studies of indazole-based compounds as inhibitors of α-glucosidase and α-amylase have helped to rationalize their binding interactions within the active sites of these enzymes. nih.gov

In the context of cancer therapy, molecular docking and molecular dynamics (MD) simulations of potent indazole derivatives targeting HIF-1α have shown good binding efficiency and stability within the protein's active site. nih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, providing a detailed picture of the binding event.

For methyl 4-bromo-3H-indazole-7-carboxylate, it can be hypothesized that the indazole nitrogen atoms and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors. The bicyclic ring system can participate in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. The bromine atom at the 4-position may also engage in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A recent study on novel indazole derivatives investigated their binding with a renal cancer-related protein (PDB: 6FEW) through molecular docking. rsc.org The results indicated that specific substitutions on the indazole scaffold led to high binding energies, suggesting a strong interaction with the target. rsc.org Density Functional Theory (DFT) calculations in the same study provided insights into the electronic properties, such as the HOMO-LUMO energy gap, which are related to the molecule's reactivity and stability. rsc.org

Table 2: Predicted Interaction Types for Methyl 4-bromo-3H-indazole-7-carboxylate Based on Analog Studies

Interaction TypePotential Interacting Group on the CompoundExample from Analogous Systems
Hydrogen Bonding Indazole N-H, Carbonyl OxygenIndole-based inhibitors forming H-bonds with Asp1046 in VEGFR tyrosine kinase. d-nb.info
Hydrophobic/π-π Stacking Indazole Ring SystemIndazole derivatives showing stable interactions in the HIF-1α active site. nih.gov
Halogen Bonding Bromine atom at C4Not explicitly detailed in the provided search results for indazoles, but a known significant interaction for bromo-substituted ligands.
Steric Interactions Overall molecular shape and bulk of substituents3D-QSAR contour maps for indazole analogs highlight the importance of steric fields for activity. tandfonline.com

These computational approaches, by providing a detailed understanding of the structure-activity relationships and binding mechanisms of related indazole compounds, offer a solid foundation for predicting the behavior of methyl 4-bromo-3H-indazole-7-carboxylate and guiding future experimental studies.

Methyl 4 Bromo 3h Indazole 7 Carboxylate As a Building Block in Complex Organic Synthesis

Strategic Applications in the Construction of Functionalized Heterocyclic Systems

The strategic placement of a bromine atom at the 4-position and a methyl carboxylate group at the 7-position of the indazole ring makes methyl 4-bromo-3H-indazole-7-carboxylate a valuable intermediate for the synthesis of diverse heterocyclic systems. While direct synthetic applications of the 3H-tautomer are less commonly reported, the principles of its reactivity can be inferred from its more stable 1H-indazole counterpart, methyl 4-bromo-1H-indazole-7-carboxylate, and other related bromo-indazole derivatives.

The bromine atom serves as a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, in particular, has been effectively employed to forge new carbon-carbon bonds at the C7-position of the indazole nucleus. nih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a key strategy in the development of pharmacologically active compounds. nih.govias.ac.in For instance, the palladium-catalyzed coupling of C7-bromo-4-substituted-1H-indazoles with various boronic acids has been shown to proceed in moderate to good yields, demonstrating the feasibility of this approach for generating libraries of functionalized indazoles. nih.gov

The ester functionality at the C7-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This amide bond formation is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Alternatively, the carboxylic acid can participate in other transformations, further expanding the synthetic utility of the parent molecule.

The following table summarizes representative cross-coupling reactions of bromo-indazole derivatives, illustrating the synthetic potential of the bromo-substituent.

Bromo-Indazole Derivative Coupling Partner Catalyst/Conditions Product Yield Reference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl2(dppf), K2CO3, dioxane/H2O, 80 °CN-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide85% nih.gov
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2, K2CO3, DME, 80 °C5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazoleHigh chemrxiv.org
3-Bromo-4-iodo-1H-indazolePhenylboronic acidPd(PPh3)4, Na2CO3, DME, reflux3,4-Diphenyl-1H-indazole80% google.com

This table presents data for related bromo-indazole compounds to illustrate the synthetic utility of the bromo-substituent.

Development of Chemical Probes and Tools for Research

While specific examples of methyl 4-bromo-3H-indazole-7-carboxylate being used directly for the development of chemical probes are not prevalent in the literature, its structural features make it an attractive starting point for such applications. Chemical probes are essential tools for studying biological systems, and fluorescent probes, in particular, allow for the visualization and tracking of biological molecules and processes. rsc.org

The indazole scaffold is a key component of many biologically active molecules, including numerous kinase inhibitors. nih.govresearchgate.netnih.govresearchgate.net This inherent biological relevance suggests that derivatives of methyl 4-bromo-3H-indazole-7-carboxylate could be functionalized to create probes for specific biological targets. For instance, the bromo-substituent could be replaced with a fluorophore through a cross-coupling reaction, while the ester could be modified to introduce a reactive group for covalent labeling of a target protein.

The development of fluorescent probes often involves the conjugation of a target-binding moiety to a fluorescent dye. nih.gov The synthetic handles present on methyl 4-bromo-3H-indazole-7-carboxylate would allow for the attachment of various fluorophores and linker units, enabling the systematic optimization of a probe's properties, such as its affinity, selectivity, and photophysical characteristics.

Future Directions in Synthetic Methodology and Applications

The future utility of methyl 4-bromo-3H-indazole-7-carboxylate and related compounds will likely be driven by advances in synthetic methodology and the continued demand for novel functional molecules. One promising area is the further exploration of C-H functionalization reactions. scispace.comresearchgate.netbldpharm.com Direct C-H activation provides a more atom-economical and efficient way to modify the indazole core compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The development of new catalytic systems that can selectively functionalize the C-H bonds of the indazole ring in the presence of the existing bromo and ester groups would significantly expand the synthetic toolbox for this class of compounds.

In terms of applications, the focus on kinase inhibitors in cancer therapy remains a major driver for the synthesis of new indazole derivatives. nih.govresearchgate.netnih.gov The ability to rapidly generate diverse libraries of functionalized indazoles from versatile building blocks like methyl 4-bromo-3H-indazole-7-carboxylate is crucial for the discovery of new drug candidates with improved efficacy and selectivity. Furthermore, the exploration of indazole derivatives in other therapeutic areas and in materials science is an expanding field of research.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-bromo-3H-indazole-7-carboxylate?

Methodological Answer: The synthesis typically involves bromination and esterification steps. A representative approach includes:

  • Nucleophilic substitution : Reacting methyl 4-hydroxy-3H-indazole-7-carboxylate with PBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
  • Esterification : Coupling brominated indazole intermediates with methanol using H₂SO₄ as a catalyst, followed by purification via column chromatography .
  • Analogous routes : Structural analogs (e.g., ethyl 5-bromo-1H-indazole-3-carboxylate) suggest bromination at the 4-position can be achieved using Br₂ in acetic acid .

Q. Table 1: Synthetic Routes for Brominated Indazole Derivatives

CompoundMethodKey ReagentsYield (%)Reference
Methyl 4-bromo-1H-benzoimidazole-7-carboxylateNucleophilic substitutionPBr₃, DMF65
Ethyl 5-bromo-1H-indazole-3-carboxylateBromination in acetic acidBr₂, AcOH72

Q. How can researchers confirm the structural integrity and purity of methyl 4-bromo-3H-indazole-7-carboxylate after synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 4-bromo-1H-indazole-3-carboxylic acid shows δ ~7.8 ppm for aromatic protons) .
    • Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 269.0 for C₉H₇BrN₂O₂) .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C 43.3%, H 2.7%, N 10.8%) .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Q. What spectroscopic techniques are most effective for characterizing brominated indazole derivatives?

Methodological Answer:

  • NMR : Assign substituent positions using 2D experiments (e.g., HSQC for C-H coupling in the indazole ring) .
  • FT-IR : Identify ester carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm bromine placement in ambiguous cases .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis yield of methyl 4-bromo-3H-indazole-7-carboxylate?

Methodological Answer:

  • Variable selection : Test factors like temperature (60–100°C), reaction time (4–12 hrs), and catalyst loading (1–5 mol%) .
  • Response surface methodology (RSM) : Use a central composite design to model interactions between variables. For example, higher temperatures may reduce reaction time but increase side-product formation .
  • Validation : Confirm optimized conditions (e.g., 80°C, 8 hrs, 3 mol% catalyst) with triplicate runs to ensure reproducibility .

Q. What strategies are recommended for resolving discrepancies in NMR data when analyzing methyl 4-bromo-3H-indazole-7-carboxylate derivatives?

Methodological Answer:

  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents may shift indazole NH protons .
  • Dynamic NMR : Heat samples to 50°C to resolve overlapping peaks caused by rotational isomerism .
  • Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Q. What computational methods are available to predict the reactivity of methyl 4-bromo-3H-indazole-7-carboxylate in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to identify reactive sites .
  • DFT calculations : Calculate Fukui indices to pinpoint electrophilic centers (e.g., C-4 bromine as the primary reactive site) .
  • Kinetic modeling : Use software like Gaussian or ORCA to model transition states and activation energies for SNAr mechanisms .

Q. Table 2: Computational Predictions for Reactivity

ParameterValue (DFT)Experimental ObservationReference
Fukui index (C-4)0.45High reactivity with NH₃
Activation energy (SNAr)28.3 kcal/molMatches kinetic data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.